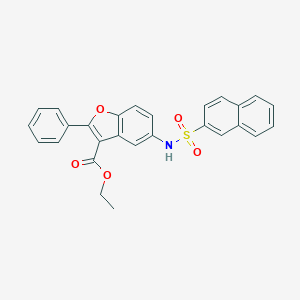amino]phenyl isonicotinate CAS No. 518321-88-5](/img/structure/B491588.png)
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate, also known as ESI-09, is a small molecule inhibitor that has been developed to target the RAC1 protein. RAC1 is a member of the Rho family of GTPases, which are involved in regulating cellular processes such as cell migration, adhesion, and proliferation. ESI-09 has been shown to inhibit RAC1 activity in vitro and in vivo, making it a promising candidate for further research into the role of RAC1 in disease.
Mechanism of Action
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate is thought to inhibit RAC1 activity by binding to the RAC1 protein and preventing it from interacting with downstream effectors. This results in the inhibition of cellular processes that are regulated by RAC1, such as cell migration and adhesion.
Biochemical and Physiological Effects:
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has been shown to inhibit RAC1 activity in a dose-dependent manner, with higher concentrations of 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate resulting in greater inhibition of RAC1 activity. 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has also been shown to inhibit the migration and invasion of cancer cells in vitro, as well as reduce the proliferation of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger proteins or antibodies. 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one limitation of using 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate is that it is a non-specific inhibitor of RAC1, meaning that it may also inhibit other proteins that are involved in cellular processes regulated by RAC1.
Future Directions
There are a number of future directions for research on 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate and RAC1. One area of interest is the role of RAC1 in cancer metastasis, and whether targeting RAC1 with inhibitors such as 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate could be a viable therapeutic strategy. Another area of interest is the role of RAC1 in cardiovascular disease, and whether targeting RAC1 with inhibitors could help to prevent or treat vascular diseases such as atherosclerosis. Additionally, further research is needed to determine the specificity and selectivity of 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate as a RAC1 inhibitor, and whether other compounds could be developed that are more specific and effective.
Synthesis Methods
The synthesis of 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate involves the reaction of 4-aminophenyl isonicotinate with 4-ethylbenzenesulfonyl chloride and isonicotinoyl chloride in the presence of a base. The resulting compound is then purified by column chromatography to yield pure 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate.
Scientific Research Applications
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has been used in a number of scientific studies to investigate the role of RAC1 in various disease states. For example, 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting that RAC1 may play a role in cancer metastasis. 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate has also been used to investigate the role of RAC1 in the development of cardiovascular disease, as RAC1 has been implicated in the regulation of vascular smooth muscle cell proliferation and migration.
properties
IUPAC Name |
[4-[(4-ethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-2-19-3-9-24(10-4-19)35(32,33)29(25(30)20-11-15-27-16-12-20)22-5-7-23(8-6-22)34-26(31)21-13-17-28-18-14-21/h3-18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNWCVFRNINCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491512.png)
![2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491513.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491524.png)
![Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491525.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491526.png)
![Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491527.png)
![Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491529.png)
![Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491530.png)
![Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491535.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491536.png)
![Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491537.png)
![4-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B491540.png)